molecular formula C6H10ClF2N B12284195 rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

Cat. No.: B12284195
M. Wt: 169.60 g/mol
InChI Key: RCBKDRZPQBXQFN-FLGDEJNQSA-N
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Description

rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride: is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of two fluorine atoms and an amine group, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride typically involves multiple steps. The starting materials and reagents are carefully selected to ensure the desired stereochemistry and purity. Common synthetic routes include:

    Cyclization Reactions: Formation of the bicyclic structure through cyclization of appropriate precursors.

    Fluorination: Introduction of fluorine atoms using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

    Amine Introduction: Incorporation of the amine group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group using oxidizing agents like potassium permanganate.

    Reduction: Reduction of the bicyclic structure to form more stable derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as nitro-substituted, reduced, and substituted bicyclic amines.

Scientific Research Applications

rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexan-6-amine;hydrochloride
  • (1R,5S,6R)-bicyclo[3.1.0]hexan-6-amine hydrochloride
  • rel-(1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid

Uniqueness

rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This fluorination can enhance the compound’s stability, lipophilicity, and potential biological activity.

Properties

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

(1R,5S)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)1-3-4(2-6)5(3)9;/h3-5H,1-2,9H2;1H/t3-,4+,5?;

InChI Key

RCBKDRZPQBXQFN-FLGDEJNQSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2N)CC1(F)F.Cl

Canonical SMILES

C1C2C(C2N)CC1(F)F.Cl

Origin of Product

United States

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